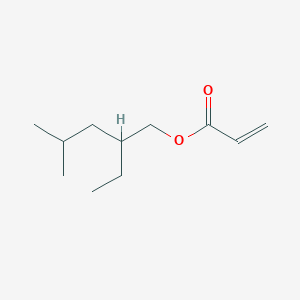![molecular formula C51H55NO17 B13858753 4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid is a complex organic compound with a highly intricate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide and ester bonds, as well as the introduction of hydroxyl groups. Typical synthetic routes may include:
Amide Formation: Reacting an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride) under mild conditions.
Esterification: Reacting a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Hydroxyl Group Introduction: Using oxidation reactions or protecting group strategies to introduce hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions at the amide or ester positions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (lithium aluminum hydride).
Catalysts: Sulfuric acid, DCC.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学研究应用
This compound’s complex structure and functional groups make it suitable for various scientific research applications, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its potential as a biochemical probe or inhibitor.
Medicine: Exploring its therapeutic potential as a drug candidate.
Industry: Utilizing its unique properties in material science or as a catalyst.
作用机制
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups used as a solvent and synthetic intermediate.
Other Benzamides: Compounds with similar amide functional groups used in various pharmaceutical applications.
Uniqueness
This compound’s uniqueness lies in its highly intricate structure, which combines multiple functional groups and stereocenters, making it a valuable target for synthetic and mechanistic studies.
属性
分子式 |
C51H55NO17 |
|---|---|
分子量 |
954.0 g/mol |
IUPAC 名称 |
4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35?,39-,40+,41+,42-,44+,49+,50?,51+/m0/s1 |
InChI 键 |
RBNOJYDPFALIQZ-MUASYTJVSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4C([C@H]3[C@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
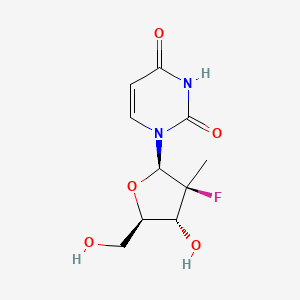
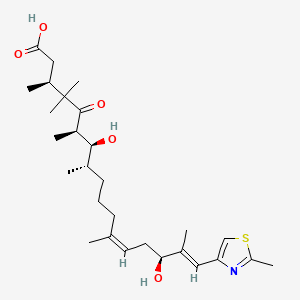
![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)

![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
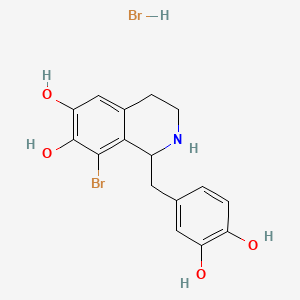
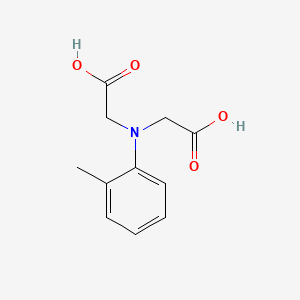

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)


